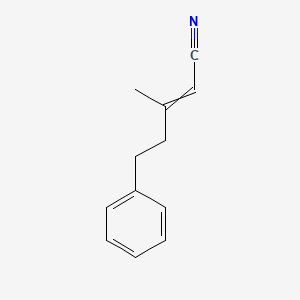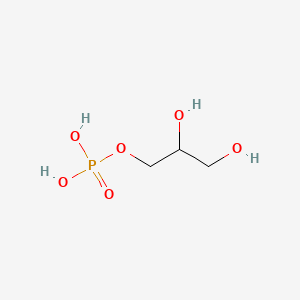
sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate
Vue d'ensemble
Description
Yellow Fever Virus . This virus is found in tropical and subtropical areas of Africa and South America and is spread to people by the bite of an infected mosquito . Yellow fever is a very rare cause of illness in U.S. travelers, but it can range from a fever with aches and pains to severe liver disease with bleeding and yellowing skin (jaundice) .
Méthodes De Préparation
The preparation of samples for analysis of compounds like sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate often involves liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique is powerful for the quantification of small molecules in body fluids, but some sample preparation is necessary prior to analysis . The key factors to consider when selecting an LC-MS/MS sample preparation strategy include removing proteins and other constituents that may precipitate when injected into the LC mobile phase, improving chromatographic performance, and selectively depleting the biological matrix to increase the analyte-to-matrix ratio .
Analyse Des Réactions Chimiques
The compound undergoes various types of reactions, including fragmentation reactions using electrospray ionization mass spectrometry (ESI-MS). This technique is important for the structural elucidation and characterization of synthetic and natural products . Common fragmentation reactions for ions generated by ESI in positive and negative modes using collision cells include charge retention fragmentations (CRF) and charge migration fragmentations (CMF) . These reactions help in understanding the structural details of the compound.
Applications De Recherche Scientifique
The compound sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is used in the study of viral infections, vaccine development, and epidemiology. The yellow fever virus is monitored to prevent and control outbreaks, and research on this virus helps in understanding its transmission, pathology, and potential treatments .
Mécanisme D'action
The mechanism of action of the yellow fever virus involves its transmission through the bite of an infected mosquito. Once inside the human body, the virus targets liver cells, leading to liver damage and jaundice. The virus also affects the immune system, causing a range of symptoms from mild fever to severe hemorrhagic disease .
Comparaison Avec Des Composés Similaires
Similar compounds to sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate include other flaviviruses such as dengue virus, Zika virus, and West Nile virus. These viruses share similar transmission methods and symptoms but differ in their geographical distribution and severity of disease. The yellow fever virus is unique in its ability to cause severe liver disease and jaundice, which is less common in other flavivirus infections .
Propriétés
IUPAC Name |
sodium;6,8-dioxo-7,9-dihydro-3H-purin-2-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O3.Na/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFSTSRULRIERK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)NC(=NC2=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N4NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(Diethoxymethylsilyl)propyl]-1,2-ethanediamine](/img/structure/B7824855.png)







![4-[2-(10,13-Dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid](/img/structure/B7824907.png)



